molecular formula C20H32N6O6S B1672434 Guanoxyfen sulfate CAS No. 1021-11-0

Guanoxyfen sulfate

Cat. No.: B1672434
CAS No.: 1021-11-0
M. Wt: 484.6 g/mol
InChI Key: CXDPVKRPWPEWCT-UHFFFAOYSA-N
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Description

Guanoxyfen sulfate is a bio-active chemical compound known for its inhibitory effects on vasoconstrictor responses to sympathetic nerve stimulation. It has applications in various fields, including medicine and research. The molecular formula of this compound is 2C10H15N3O.H2O4S, and its molecular weight is 484.57 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanoxyfen sulfate involves the reaction of (3-phenoxypropyl)guanidine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves dissolving the guanidine derivative in an appropriate solvent, followed by the addition of sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Guanoxyfen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Guanoxyfen sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly its inhibitory effects on vasoconstrictor responses.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antidepressant and antihypertensive agent.

    Industry: Utilized in the development of bio-active compounds and other industrial applications

Mechanism of Action

Guanoxyfen sulfate exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation. It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite. The compound interacts with specific molecular targets and pathways, including adrenergic receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to guanoxyfen sulfate include:

Uniqueness

This compound is unique in its specific molecular structure and its combined effects on vasoconstriction, blood glucose concentration, and appetite regulation. Its unique properties make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1021-11-0

Molecular Formula

C20H32N6O6S

Molecular Weight

484.6 g/mol

IUPAC Name

2-(3-phenoxypropyl)guanidine;sulfuric acid

InChI

InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;1-5(2,3)4/h2*1-3,5-6H,4,7-8H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

CXDPVKRPWPEWCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

1021-11-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Guanoxyfen sulfate;  C.I. 515;  CI 515;  CI-515;  CN-34,799-5A;  HP 1598.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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